molecular formula C8H11BrN2 B6251880 5-bromo-N1,3-dimethylbenzene-1,2-diamine CAS No. 941696-22-6

5-bromo-N1,3-dimethylbenzene-1,2-diamine

Cat. No.: B6251880
CAS No.: 941696-22-6
M. Wt: 215.1
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Description

5-Bromo-N1,3-dimethylbenzene-1,2-diamine (CAS 941696-22-6) is a high-value aromatic diamine building block in organic synthesis and scientific research. Its molecular structure, featuring a benzene ring substituted with bromine and methyl groups alongside two amino functionalities, makes it a versatile precursor for developing advanced materials and bioactive compounds. In material science, this compound is investigated as a key intermediate for synthesizing organic electronic materials. Its structure allows for fine-tuning of optical and charge-transport properties, facilitating its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells . Furthermore, the diamine can form stable ligands and coordination complexes with metal ions, such as dioxomolybdenum(VI), which are foundational for creating Metal-Organic Frameworks (MOFs) and coordination polymers with potential applications in catalysis, gas storage, and sensing . The compound also shows significant promise in pharmaceutical and antimicrobial research. It serves as a core structure for synthesizing novel Schiff base ligands. When complexed with metal ions, these ligands have demonstrated promising antibacterial activity, offering potential pathways for developing new therapies against resistant bacteria . The mechanism of action is often based on chelation, where the metal complex disrupts essential bacterial enzymes or damages cell membranes . The reactive bromine substituent on the aromatic ring provides a convenient site for further functionalization via cross-coupling reactions and other chemical modifications, greatly expanding the utility of this compound for creating a diverse library of derivatives . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. It is recommended to store the compound sealed in a dry environment at 2-8°C .

Properties

CAS No.

941696-22-6

Molecular Formula

C8H11BrN2

Molecular Weight

215.1

Purity

95

Origin of Product

United States

Reaction Chemistry and Transformational Pathways of 5 Bromo N1,3 Dimethylbenzene 1,2 Diamine

Reactivity Profiles of the Amine and Bromo Functional Groups

The reactivity of 5-bromo-N1,3-dimethylbenzene-1,2-diamine is primarily dictated by the interplay of its bromo and N-methylated amine functional groups attached to the benzene (B151609) ring. The two amine groups (-NHCH₃ and -N(CH₃)H) are electron-donating groups due to the lone pair of electrons on the nitrogen atoms. This electron-donating nature activates the aromatic ring towards electrophilic substitution. Conversely, the bromine atom is an electronegative substituent that withdraws electron density from the ring through an inductive effect, yet it can also donate electron density through resonance.

The bromo group serves as a leaving group in nucleophilic substitution reactions, particularly in transition metal-catalyzed cross-coupling reactions. The presence of two amine groups, especially the ortho-diamine arrangement, can influence the reactivity of the bromo group through chelation effects with metal catalysts. The N-methyl groups can modulate the nucleophilicity and basicity of the amine functionalities compared to unsubstituted anilines.

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom on the aromatic ring of this compound is a key site for nucleophilic substitution, enabling the introduction of a wide range of functional groups. These reactions are typically facilitated by transition metal catalysts.

Palladium-catalyzed cross-coupling reactions are the most common methods for nucleophilic substitution at the bromine center of aryl bromides. Two prominent examples are the Buchwald-Hartwig amination and the Suzuki coupling.

The Buchwald-Hartwig amination allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. wikipedia.org The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the incoming amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.org A variety of amines, including primary and secondary alkyl and aryl amines, can be used as nucleophiles.

The Suzuki coupling reaction facilitates the formation of a carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester, under palladium catalysis with a base. nih.gov The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with the organoboron species (activated by the base), and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. This reaction is highly versatile for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups.

The scope of nucleophiles that can be incorporated at the bromine position is broad and includes, but is not limited to, various amines, boronic acids, organozinc reagents (Negishi coupling), and organotin reagents (Stille coupling). The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and functional group tolerance.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Aryl Bromides

Reaction TypeNucleophileTypical Catalyst/Ligand SystemBaseGeneral Product Structure
Buchwald-Hartwig AminationR₂NH (Amine)Pd₂(dba)₃ / BINAP or XPhosNaOt-Bu, Cs₂CO₃Aryl-NR₂
Suzuki CouplingR-B(OH)₂ (Boronic Acid)Pd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃, K₃PO₄Aryl-R
Negishi CouplingR-ZnX (Organozinc)Pd(PPh₃)₄-Aryl-R
Stille CouplingR-Sn(Alkyl)₃ (Organostannane)Pd(PPh₃)₄-Aryl-R

In the context of this compound, nucleophilic substitution reactions are highly regioselective, occurring exclusively at the carbon atom bearing the bromine atom. The strength of the carbon-bromine bond is significantly lower than that of the carbon-hydrogen and carbon-carbon bonds of the benzene ring, making it the most labile site for reactions like oxidative addition in cross-coupling catalysis.

Stereochemical considerations are generally not a factor in the substitution at the aromatic ring itself, as the ring is planar. However, if the incoming nucleophile or the starting material contains stereocenters, their integrity is typically maintained under the relatively mild conditions of many modern cross-coupling reactions. For instance, in a Buchwald-Hartwig amination with a chiral amine, the stereochemistry of the amine is usually preserved in the final product.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating amine groups and a methyl group.

The directing effects of the substituents on the benzene ring determine the position of incoming electrophiles. The substituents on the ring are:

-NHCH₃ (at C1): Strongly activating, ortho-, para-director.

-NHCH₃ (at C2): Strongly activating, ortho-, para-director.

-CH₃ (at C3): Activating, ortho-, para-director.

-Br (at C5): Deactivating but ortho-, para-director.

The combined effect of these groups makes the aromatic ring highly nucleophilic. The positions most susceptible to electrophilic attack are those that are ortho and para to the strongly activating amine groups and are not sterically hindered. In this specific molecule, the C4 and C6 positions are the most likely sites for electrophilic substitution. The C6 position is ortho to the C1-amine and para to the C2-amine, while the C4 position is para to the C1-amine and ortho to the C3-methyl group. The strong activating and directing effects of the two adjacent amine groups will likely dominate the outcome of the reaction.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

ReactionElectrophilePredicted Major Product(s)Rationale
NitrationNO₂⁺6-nitro-5-bromo-N1,3-dimethylbenzene-1,2-diamineThe C6 position is strongly activated by both amine groups.
HalogenationBr⁺ or Cl⁺6-halo-5-bromo-N1,3-dimethylbenzene-1,2-diamineThe powerful directing effect of the diamine system favors substitution at C6.
SulfonationSO₃This compound-6-sulfonic acidThe bulky sulfonic acid group will favor the less hindered activated position.
Friedel-Crafts AcylationRCO⁺6-acyl-5-bromo-N1,3-dimethylbenzene-1,2-diamineAcylation at the highly activated C6 position is expected.

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. evitachem.comsmolecule.com This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. evitachem.comsmolecule.com

In this compound, both N-methylamino groups have the potential to act as directing metalation groups. Tertiary amines are known to be effective DMGs. smolecule.com The ortho-diamine arrangement could lead to a chelation-assisted deprotonation. The most acidic protons available for deprotonation are at the C6 position, which is ortho to the C1-amine group. Deprotonation at this site would generate a lithiated intermediate that can then be quenched with various electrophiles to introduce a wide range of substituents with high regioselectivity.

The competition between the two amine groups as DMGs and the potential for deprotonation at different sites would depend on the specific reaction conditions, including the choice of organolithium reagent and solvent. However, the C6 position remains the most probable site for lithiation due to the directing influence of the adjacent amine.

Cyclization Reactions and Heterocyclic Compound Formation

The presence of vicinal amino groups in this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. These reactions typically involve the formation of a new ring system incorporating the two nitrogen atoms of the diamine.

Synthesis of Benzimidazole (B57391) Derivatives

The condensation of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives is a fundamental and widely used method for the synthesis of benzimidazoles. rjlbpcs.comnih.gov In the case of this compound, this reaction leads to the formation of 6-bromo-1,7-dimethylbenzimidazole derivatives.

The formation of the benzimidazole ring from an o-phenylenediamine (B120857) and an aldehyde or carboxylic acid derivative proceeds through a cyclocondensation reaction. The generally accepted mechanism involves two key steps:

Schiff Base Formation: The initial step is the reaction between one of the amino groups of the diamine and the carbonyl group of the aldehyde or carboxylic acid derivative. This forms a Schiff base intermediate (an imine).

Intramolecular Cyclization and Aromatization: The second amino group then attacks the imine carbon in an intramolecular fashion, leading to the formation of a five-membered heterocyclic ring. Subsequent dehydration (in the case of aldehydes) or loss of a water molecule and another small molecule (in the case of carboxylic acid derivatives) results in the stable, aromatic benzimidazole ring system.

Various catalysts can be employed to facilitate this reaction, including acid catalysts, which protonate the carbonyl group, making it more electrophilic, and oxidizing agents, which can aid in the final aromatization step. rjlbpcs.comnih.gov

The reaction to form benzimidazoles is versatile and can accommodate a wide range of aldehydes and carboxylic acid derivatives, allowing for the introduction of diverse substituents at the 2-position of the benzimidazole core.

Aldehydes: Aromatic and aliphatic aldehydes can be used. The electronic nature of the substituents on the aldehyde can influence the reaction rate. Electron-withdrawing groups on the aldehyde can make the carbonyl carbon more electrophilic and may accelerate the initial Schiff base formation.

Carboxylic Acids and Derivatives: Carboxylic acids, acid chlorides, and esters can also be employed. When using carboxylic acids, the reaction often requires higher temperatures or the use of a dehydrating agent to facilitate the removal of water. Acid chlorides are more reactive but may require the use of a base to neutralize the HCl generated.

A study on the synthesis of 2,5(6)-substituted benzimidazole derivatives utilized 4-bromo-1,2-diaminobenzene and 2-nitrobenzaldehyde (B1664092) to produce 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole, demonstrating the feasibility of using substituted starting materials. nih.gov Another protocol describes the synthesis of 2-substituted benzimidazoles via the condensation of o-phenylenediamine with various aldehydes in the presence of a catalyst. rjlbpcs.com

Table 1: Examples of Reagents for Benzimidazole Synthesis

Reagent TypeSpecific ExampleExpected Product Feature
Aromatic Aldehyde2-Nitrobenzaldehyde2-(2-Nitrophenyl) substituent
Carboxylic AcidAcetic Acid2-Methyl substituent
Acid ChlorideBenzoyl Chloride2-Phenyl substituent

Formation of Quinoxalines and Related Heterocycles

Quinoxalines, also known as benzopyrazines, are another important class of heterocyclic compounds that can be synthesized from o-phenylenediamines. researchgate.net The reaction involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.netnih.gov For this compound, this would lead to the formation of 6-bromo-5,8-dimethylquinoxaline derivatives.

The most common method for synthesizing quinoxalines is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil. nih.govacgpubs.orgthieme-connect.de The reaction is often carried out in an organic solvent and can be catalyzed by acids. thieme-connect.de The substrate scope is generally broad, allowing for the preparation of a wide variety of substituted quinoxalines. acgpubs.orgacgpubs.org

Intramolecular Cyclization Pathways

While the primary focus is on intermolecular reactions to form heterocycles, intramolecular cyclization pathways could be envisioned for derivatives of this compound. For such a reaction to occur, a suitable functional group would need to be introduced onto one of the nitrogen atoms or the benzene ring that could then react with the other amino group or another part of the molecule.

Oxidative Coupling Reactions of Diamines

Oxidative coupling reactions of phenylenediamines can lead to the formation of dimeric or polymeric azo or azoxy compounds. These reactions typically involve the use of an oxidizing agent. A study has shown that N,N-dimethyl-p-phenylenediamine can undergo a catalytic oxidative coupling reaction with 1,3-phenylenediamine in the presence of hydrogen peroxide and a metal catalyst. nih.gov While this specific reaction involves a different isomer, it highlights a potential reaction pathway for diamines like this compound. The presence of the bromine atom and methyl groups on the ring would likely influence the reactivity and the nature of the resulting coupled products.

Derivatization Strategies for Advanced Chemical Structures

The strategic derivatization of this compound and its analogs primarily involves the construction of new ring systems by leveraging the reactivity of the vicinal diamine functionality and the bromo substituent. These transformations lead to the formation of complex heterocyclic scaffolds that are of significant interest in various fields of chemical research.

One of the most common and effective strategies for derivatizing o-phenylenediamines is through condensation reactions with dicarbonyl compounds or their equivalents. This approach allows for the synthesis of a wide range of heterocyclic structures, including quinoxalines and benzodiazepines. For instance, the reaction of an o-phenylenediamine with an α-diketone is a classical and straightforward method for preparing quinoxalines. longdom.orgchim.itresearchgate.net Similarly, condensation with β-diketones or their derivatives can lead to the formation of 1,5-benzodiazepines. rsc.orgrsc.orgresearchgate.net

Another powerful derivatization strategy involves palladium-catalyzed cross-coupling reactions. The bromine atom on the aromatic ring of this compound serves as a handle for introducing various substituents through well-established methods like Suzuki, Buchwald-Hartwig, and Chan-Lam couplings. These reactions are instrumental in creating carbon-carbon and carbon-nitrogen bonds, thereby enabling the synthesis of highly functionalized and complex molecules. For example, palladium-catalyzed intramolecular aminocarbonylation has been used to synthesize dibenzodiazepinones from related o-phenylenediamine derivatives. nih.gov

Furthermore, cyclization reactions involving the diamine moiety can be employed to construct other important heterocyclic systems. For example, reaction with appropriate reagents can lead to the formation of phenazines. The synthesis of phenazine-based materials often involves the condensation of a functionalized o-phenylenediamine with an o-quinone. nih.gov These derivatization strategies are summarized in the following table, providing an overview of the potential synthetic pathways for creating advanced chemical structures from this compound based on the reactivity of analogous compounds.

Interactive Data Table of Derivatization Strategies

Reaction TypeReactant(s) with o-Phenylenediamine AnalogProduct ClassCatalyst/Reagent Examples
Condensationα-Diketones (e.g., benzil)QuinoxalinesZirconium tungstate, HClO₄·SiO₂ longdom.orgchim.it
Condensationα-Haloketones (e.g., phenacyl bromides)QuinoxalinesCatalyst-free (ethanol reflux) researchgate.netnih.gov
Condensationβ-Diketones (e.g., acetylacetone)1,5-BenzodiazepinesPiperidine, Fe₃O₄@SiO₂SO₃H rsc.org
CondensationChalcones1,5-BenzodiazepinesPiperidine rsc.org
Condensationo-QuinonesPhenazines- nih.gov
Cyclocondensation2-Bromobenzaldehyde1,4-BenzodiazepinesCuFe₂O₄@agar@Cu₂O acs.org
Palladium-Catalyzed Cyclization1,2-DibromobenzeneDibenzodiazepinonesPd(OAc)₂, XantPhos, Mo(CO)₆ nih.gov

This table illustrates the versatility of bromo-substituted o-phenylenediamines as precursors for a diverse array of heterocyclic compounds. The specific methyl substituents on the nitrogen atoms of this compound may influence the reaction kinetics and the properties of the resulting products, potentially offering advantages in terms of solubility or subsequent reactivity.

Coordination Chemistry and Ligand Applications of N Substituted Benzene 1,2 Diamines

Role of Diamine Functionality as Ligands in Metal Complexes

The diamine functionality, a key feature of molecules like 5-bromo-N1,3-dimethylbenzene-1,2-diamine, plays a crucial role in coordination chemistry. Diamines can act as bidentate ligands, donating their lone pair of electrons from the nitrogen atoms to a metal center to form stable coordination complexes. The effectiveness of diamine ligands is evident in their ability to facilitate a variety of copper-catalyzed reactions, including N-arylation, where they have been shown to be superior to other common ligands like proline and phenanthroline. mit.edu

N-substituted benzene-1,2-diamines typically coordinate to metal ions in a bidentate fashion, forming a stable five-membered chelate ring. The coordination geometry around the metal center is influenced by several factors, including the nature of the metal ion, its oxidation state, and the steric and electronic properties of the diamine ligand. For instance, in complexes with metals like copper(II), nickel(II), and chromium(III), C-functionalized macrocyclic diamines have been shown to induce specific geometries. While copper(II) can adopt a pentacoordinated square-based pyramidal geometry, nickel(II) and chromium(III) often favor a hexacoordinated octahedral geometry. scirp.org The methyl substituents on the nitrogen atoms of this compound can influence the ligand's bite angle and steric bulk, which in turn affects the stability and geometry of the resulting metal complex.

While specific synthetic procedures for transition metal complexes of this compound are not extensively documented in the reviewed literature, general methods for the synthesis of similar diamine complexes can be inferred. A common approach involves the reaction of the diamine ligand with a suitable metal salt in an appropriate solvent. For example, the synthesis of a bromo-Mn(II) complex with a 1,3,5-triazine (B166579) derivative was achieved through the self-assembly of manganese perchlorate, the ligand, and potassium bromide in an ethanol-water mixture. mdpi.com Similarly, nickel(II) complexes have been prepared by reacting the diamine ligand with nickel acetate (B1210297) in refluxing methanol. scirp.org It is plausible that similar methods could be employed for the synthesis of transition metal complexes with this compound.

Table 1: Representative Synthetic Methods for Diamine-Metal Complexes

Metal IonLigand TypeSynthetic ConditionsReference
Mn(II)1,3,5-triazine derivativeSelf-assembly in ethanol-water mdpi.com
Ni(II)C-functionalized macrocycleReflux in methanol scirp.org
Cr(III)C-functionalized macrocycleReaction in methanol scirp.org

Application in Homogeneous Catalysis

Diamine ligands are integral to the field of homogeneous catalysis, where they can influence the activity and selectivity of metal-based catalysts.

N-substituted benzene-1,2-diamines can serve as precursors for the synthesis of N-heterocyclic carbenes (NHCs). pageplace.depageplace.de NHCs are a class of persistent carbenes that have become ubiquitous as ligands in transition metal catalysis due to their strong σ-donating properties and their ability to form robust bonds with metal centers. pageplace.deacs.org The general synthesis of NHCs from diamines involves a cyclization reaction to form a heterocyclic precursor, followed by deprotonation to generate the free carbene, which can then be coordinated to a metal. While the direct synthesis of an NHC from this compound is not explicitly detailed in the available literature, the structural motif is suitable for such a transformation. The resulting NHC would feature a benzimidazole (B57391) backbone with methyl substituents on the nitrogen atoms and a bromine atom on the benzene (B151609) ring.

Metal complexes bearing diamine and NHC ligands exhibit catalytic activity in a wide range of organic transformations. For instance, manganese complexes with NHC-based ligands have been utilized in the hydrosilylation of ketones and the electrocatalytic reduction of CO₂. researchgate.net Furthermore, bidentate NHC ligands have been employed in catalysis for reactions such as carbon-carbon coupling, transfer hydrogenation of alkenes and carbonyl compounds, and ketone hydrosilylation. nih.gov Although specific catalytic applications of complexes derived from this compound have not been reported, the inherent properties of the diamine and its potential to form catalytically active NHC complexes suggest its utility in similar transformations.

Development of Metal-Organic Frameworks (MOFs) Incorporating Diamine Linkers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The functionalization of these organic linkers is a key strategy for tuning the properties of MOFs for specific applications, such as gas storage, separation, and catalysis. nih.govbohrium.com Diamine-functionalized linkers are of particular interest due to the ability of the amine groups to enhance interactions with guest molecules. For example, amine-functionalized UiO-66 MOFs have been synthesized and studied for their stability and porosity. nih.gov Homodiamine-functionalized MOFs have demonstrated superior selectivity for CO₂ over N₂. rsc.org While there are no specific reports on the use of this compound as a linker in MOF synthesis, its structure suggests it could be a viable candidate for creating functionalized MOFs. The bromine atom and methyl groups would introduce additional functionality and steric bulk into the MOF structure, potentially influencing its porosity and catalytic properties. The synthesis of such MOFs would likely involve the solvothermal reaction of a metal salt with the diamine linker, similar to methods used for other functionalized MOFs. acs.org

Ligand Structure-Activity Relationships in Catalytic and Spectroscopic Applications

The catalytic and spectroscopic characteristics of metal complexes derived from N-substituted benzene-1,2-diamines are intricately linked to the electronic and steric properties of the substituents on the ligand framework. While direct research on this compound is limited, a comprehensive understanding can be constructed by examining the well-documented effects of individual substituent groups—specifically bromo, N-methyl, and C-methyl groups—on the benzene-1,2-diamine scaffold. This analysis allows for a predictive understanding of the behavior of the target ligand in various chemical applications.

The electronic nature of substituents on the benzene ring significantly influences the donor properties of the diamine ligand and, consequently, the catalytic activity of its metal complexes. Electron-withdrawing groups, such as a bromo substituent, generally decrease the electron density on the nitrogen atoms. This reduction in electron-donating capacity can have a dual effect on catalytic processes. For instance, in certain oxidation reactions, a more electron-deficient metal center, resulting from coordination with an electron-poor ligand, can exhibit enhanced catalytic activity. Conversely, for reactions that benefit from strong metal-ligand σ-donation, such as some cross-coupling reactions, the presence of a bromo group might be detrimental. Studies on related systems have shown that the introduction of electron-withdrawing substituents can lead to lower conversion rates in some catalytic transformations. mdpi.com

The position of the substituent is also a critical factor. A bromo group at the 5-position of the benzene ring in this compound is expected to exert a noticeable, albeit moderate, electron-withdrawing inductive effect on the coordinating nitrogen atoms. This effect can modulate the redox potential of the metal center in a predictable manner.

Steric hindrance is another pivotal factor governing the structure-activity relationship of these ligands. The N-methyl groups introduce steric bulk around the nitrogen donor atoms. This steric crowding can influence the coordination geometry of the resulting metal complex, favoring specific conformations and potentially creating a chiral pocket around the metal center. This can be particularly advantageous in asymmetric catalysis, where the stereochemical outcome of a reaction is directed by the ligand's three-dimensional structure. The methyl group at the 3-position of the benzene ring also contributes to the steric profile of the ligand, potentially influencing the approach of substrates to the catalytic center.

The spectroscopic properties of metal complexes with N-substituted benzene-1,2-diamines are also profoundly affected by the ligand's substituents. The coordination of the diamine to a metal center typically results in shifts in the vibrational frequencies of the N-H (if present) and C-N bonds in the infrared (IR) spectrum. In the case of this compound, the coordination would be evidenced by changes in the stretching frequencies of the C-N bonds and the aromatic C-C bonds.

In nuclear magnetic resonance (NMR) spectroscopy, the chemical shifts of the protons and carbons in the ligand are altered upon complexation. The protons of the methyl groups and the aromatic ring in this compound would exhibit downfield or upfield shifts depending on the nature of the metal and the coordination geometry. These shifts provide valuable information about the electronic environment and the structure of the complex in solution.

The electronic transitions observed in UV-Visible spectroscopy are also sensitive to the ligand's substituents. The introduction of a bromo substituent and methyl groups can shift the absorption bands of the ligand and its metal complexes. These shifts are indicative of changes in the energy levels of the molecular orbitals involved in the electronic transitions and can provide insights into the metal-ligand bonding.

Table 1: Predicted Influence of Substituents on Catalytic Activity

SubstituentPositionPredicted Effect on Catalytic ActivityRationale
Bromo5Moderate decrease in activity for electron-demand reactions; potential increase for some oxidation reactions.Electron-withdrawing nature reduces ligand basicity. mdpi.com
N-Methyl1,3General increase in activity due to enhanced ligand basicity and complex stability.Electron-donating inductive effect.
C-Methyl3Minor electronic and steric influence, potentially fine-tuning the catalytic pocket.Inductive effect and steric bulk.

Table 2: Predicted Spectroscopic Characteristics of a Metal Complex with this compound

Spectroscopic TechniquePredicted ObservationInterpretation
Infrared (IR) SpectroscopyShift in C-N and aromatic C-C stretching frequencies upon complexation.Evidence of coordination to the metal center.
¹H NMR SpectroscopyShifts in the chemical shifts of N-methyl and aromatic protons.Alteration of the electronic environment upon complexation.
¹³C NMR SpectroscopyShifts in the chemical shifts of N-methyl and aromatic carbons.Confirmation of metal-ligand bond formation and structural changes.
UV-Visible SpectroscopyShifts in the λmax of ligand-based and d-d electronic transitions.Influence of substituents on the electronic structure of the ligand and the metal center.

Applications in Advanced Materials Science and Engineering

Polymer Chemistry and Specialty Polymer Formulation

Aromatic diamines are fundamental building blocks for high-performance polymers such as polyamides and polyimides, prized for their exceptional thermal stability and mechanical strength.

The two amine functionalities of 5-bromo-N1,3-dimethylbenzene-1,2-diamine allow it to act as a monomer in polycondensation reactions. It can be reacted with diacyl chlorides or dianhydrides to form the corresponding polyamides or polyimides. The presence of N-methyl groups, as seen in related monomers like N,N'-Dimethyl-1,3-benzenediamine (DMMPD), can be used to prepare specialized polymers for applications such as chlorine-resistant reverse osmosis membranes. researchgate.net The synthesis typically involves a solution polymerization process where the diamine and a comonomer are mixed in a suitable solvent.

Table 1: Potential Polymerization Reactions

Polymer Type Co-monomer Example Resulting Linkage
Polyamide Terephthaloyl chloride Amide (-CO-NR-)

The incorporation of this brominated diamine would yield specialty polymers whose properties are directly influenced by its unique substituents.

The introduction of specific functional groups on a monomer is a key strategy for tuning the final properties of a polymer.

Thermal Stability: The inclusion of aromatic and imide rings in a polymer backbone is a well-known method for enhancing thermal stability. The bromine atom in this compound can further increase the polymer's stability and flame retardancy due to the inherent properties of halogenated compounds. The carbon-bromine bond's ability to act as a radical trap can interrupt combustion cycles.

Mechanical Strength: The rigidity of the benzene (B151609) ring contributes to high mechanical strength and a high glass transition temperature (Tg). However, the N-methyl groups can disrupt the close packing of polymer chains, potentially increasing solubility in organic solvents while slightly reducing the ultimate tensile strength compared to non-methylated analogues. This trade-off is often desirable for improving processability.

Optoelectronic Materials and Devices

The electronic characteristics of this compound make it a versatile precursor for a range of optoelectronic materials.

Schiff bases, formed by the condensation reaction of an amine with an aldehyde or ketone, are a major class of compounds investigated for nonlinear optical (NLO) properties. nih.gov These properties are crucial for technologies like optical switching and data storage. nih.gov By reacting this compound with an aromatic aldehyde containing an electron-acceptor group, a "push-pull" molecular architecture can be created.

In such a system:

The electron-rich diamine portion acts as the electron donor .

The conjugated π-system of the Schiff base (-C=N-) facilitates charge transfer .

The substituent on the aldehyde (e.g., a nitro group) acts as the electron acceptor .

This intramolecular charge transfer is a key mechanism for achieving a high third-order NLO susceptibility (χ(3)). nih.gov The specific electronic tuning provided by the bromine and methyl groups can influence the energy levels of the molecule and, consequently, its NLO response.

Table 2: Hypothetical Schiff Base for NLO Applications

Component Function Example Moiety from Derivative
Donor (Push) Electron-donating group This compound
π-Bridge Conjugated system Azomethine group (-CH=N-)

The adjacent amine groups in this compound make it an excellent bidentate chelating ligand, capable of forming stable complexes with a variety of transition metals (e.g., Mn(II), Cu(II), Zn(II)). These metal complexes can exhibit unique photophysical properties, such as luminescence, making them suitable for photooptical applications. The formation of photoactive donor-acceptor complexes is a known strategy for creating materials for photoinduced chemical transformations. rsc.org The coordination of the diamine to a metal center can lead to metal-to-ligand charge transfer (MLCT) bands in the absorption spectrum, a critical feature for light-harvesting and sensing applications. The heavy bromine atom can also promote intersystem crossing via the heavy-atom effect, potentially leading to phosphorescence.

Organic Light-Emitting Diodes (OLEDs) rely on materials that emit light upon the application of an electric field. Metal complexes, particularly those of heavy metals like iridium and platinum, are highly efficient phosphorescent emitters used in modern OLEDs. While not a direct precursor, the diamine can be converted into an N-heterocyclic carbene (NHC). NHCs are powerful ligands that form highly stable adducts with metals.

An NHC derived from this compound could be used to synthesize emissive metal complexes for OLEDs. Research on related Schiff bases derived from o-phenylenediamine (B120857) has shown that the resulting materials can form smooth, thin films that exhibit broad emission, a desirable feature for use in LED diodes. mdpi.com The high thermal stability and tailored electronic properties imparted by the brominated and methylated backbone of such a complex could lead to robust and efficient electroluminescent devices. mdpi.com

Supramolecular Chemistry and Self-Assembly of Diamine-Based Structures

The molecular architecture of this compound makes it a compelling building block in the field of supramolecular chemistry. The two amino groups can act as hydrogen bond donors, while the nitrogen atoms and the bromine atom can serve as hydrogen or halogen bond acceptors, respectively. This multiplicity of interaction sites facilitates the self-assembly of molecules into well-defined, ordered structures.

Hydrogen Bonding Networks and Crystal Engineering

The primary amino groups of this compound are instrumental in the formation of robust hydrogen bonding networks. In the solid state, these interactions dictate the packing of the molecules, a fundamental concept in crystal engineering. The N-H---N and N-H---Br hydrogen bonds can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional frameworks.

The presence of the bromine atom is particularly significant. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, can play a crucial role in directing the self-assembly process. The bromine atom can interact with electron-donating species, including the amino groups of neighboring molecules, to form predictable and stable supramolecular synthons. This provides an additional tool for the rational design of crystal structures with desired topologies and properties.

While specific crystal structure data for this compound is not extensively reported in publicly available literature, the principles of hydrogen and halogen bonding in similar aromatic diamines and brominated compounds are well-established. These interactions are known to influence key material properties such as melting point, solubility, and mechanical strength.

Formation of Extended Structures

The ability of this compound to form directional and predictable intermolecular bonds makes it a candidate for the construction of extended supramolecular structures. By carefully selecting co-formers or solvents, it is possible to guide the self-assembly process towards the formation of specific architectures, such as tapes, ribbons, or porous networks.

For instance, co-crystallization with dicarboxylic acids could lead to the formation of salt or co-crystal structures held together by strong N-H+---O- or N-H---O=C hydrogen bonds, forming linear or zigzag tapes. These extended structures can exhibit interesting properties, such as acting as templates for the growth of other materials or possessing unique optical or electronic characteristics. The bromine atom can further stabilize these extended structures through halogen-halogen or halogen-π interactions.

Advanced Composites and Hybrid Materials

The application of this compound extends beyond the realm of pure supramolecular chemistry into the development of advanced composites and hybrid materials. Its diamine functionality allows it to be incorporated into polymeric matrices, while the bromine atom can impart specific properties, most notably flame retardancy.

Aromatic diamines are widely used as curing agents for epoxy resins and as monomers in the synthesis of high-performance polymers like polyamides and polyimides. The incorporation of this compound into these polymer systems can enhance their thermal stability and mechanical properties.

The bromine atom acts as a reactive site that can release bromine radicals upon heating. These radicals can interrupt the combustion cycle in the gas phase, thereby imparting flame-retardant properties to the material. This is a critical feature for materials used in electronics, aerospace, and construction industries. While direct studies on composites containing this specific diamine are limited, the use of brominated aromatic compounds as flame retardants is a well-established strategy in polymer chemistry.

Furthermore, the amino groups can be functionalized to create hybrid organic-inorganic materials. For example, they can be reacted with silica (B1680970) precursors to form a covalently linked hybrid material with enhanced thermal and mechanical properties. The bromine atom in such hybrids could offer additional functionalities, such as a site for further chemical modification or to influence the material's refractive index.

Below is a table summarizing the potential roles of the functional groups in this compound in advanced materials applications.

Functional GroupPotential Role in Advanced Materials
Primary Amino Groups (-NH2) - Hydrogen bond donors for supramolecular assembly- Reactive sites for polymerization (e.g., with epoxy resins, dicarboxylic acids)- Sites for grafting onto surfaces or other molecules
Bromine Atom (-Br) - Halogen bond donor for crystal engineering- Imparts flame retardancy to polymers- Influences refractive index- Site for further chemical modification
Dimethylated Benzene Ring - Provides rigidity and thermal stability to polymers- Participates in π-π stacking interactions

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry and the distribution of electrons.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost.

For 5-bromo-N1,3-dimethylbenzene-1,2-diamine, a DFT study would typically be performed using a specific functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)). Such a study would yield the optimized ground-state geometry of the molecule, providing precise bond lengths, bond angles, and dihedral angles. This information is critical for understanding the molecule's three-dimensional shape and steric interactions. Furthermore, DFT calculations would provide key electronic properties, although specific values for this compound are not currently published.

Conformational Analysis of this compound

The presence of rotatable bonds, such as those connected to the amino and methyl groups in this compound, means the molecule can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, used to predict the reactivity and selectivity of chemical reactions. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

HOMO-LUMO Energy Gaps and Their Significance

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's stability and reactivity.

A small HOMO-LUMO gap generally indicates that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This makes the molecule more polarizable and more likely to engage in chemical reactions. Conversely, a large HOMO-LUMO gap suggests higher stability and lower reactivity. For this compound, the HOMO-LUMO gap would be influenced by the electron-donating amino groups and the electron-withdrawing bromine atom, but precise energy values are not available in the literature.

Interactive Data Table: Illustrative Frontier Molecular Orbital Data for a Substituted Benzene (B151609) Derivative

Since specific data for this compound is unavailable, the following table provides an illustrative example of HOMO-LUMO data for a related, hypothetical substituted benzene derivative, as would be generated by a computational study.

ParameterEnergy (eV)
HOMO Energy-5.8
LUMO Energy-1.2
HOMO-LUMO Gap4.6

Note: The data in this table is for illustrative purposes only and does not represent actual calculated values for this compound.

Reactivity Predictions Based on Orbital Interactions

The shapes and energies of the HOMO and LUMO can predict how a molecule will react. The locations of the HOMO and LUMO on the molecule indicate the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the electron-rich aromatic ring and the lone pairs on the nitrogen atoms would likely contribute significantly to the HOMO, making these areas susceptible to attack by electrophiles. The LUMO would likely be distributed over the aromatic ring, influenced by the electronegative bromine atom.

Mechanistic Investigations of Reaction Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction pathway and determine the most favorable route.

For this compound, mechanistic studies could investigate various reactions, such as electrophilic aromatic substitution or N-alkylation. These studies would involve locating the transition state structures for each step of the proposed mechanism and calculating the activation energies. A lower activation energy indicates a faster reaction. Such investigations would provide a detailed, atomistic understanding of how this compound transforms into other chemical entities, which is essential for its application in organic synthesis. To date, no such detailed mechanistic studies for reactions involving this compound have been published.

Spectroscopic Property Predictions (e.g., UV-Vis, NMR, FT-IR)

Computational methods are widely used to predict various spectroscopic properties, providing valuable data for compound identification and characterization.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. For this compound, the predicted UV-Vis spectrum would likely show absorptions in the ultraviolet region, corresponding to π-π* transitions within the benzene ring and n-π* transitions associated with the nitrogen lone pairs. The positions of the methyl and bromo substituents would influence the precise wavelengths of maximum absorption (λmax). Theoretical investigations on substituted alloxazines have demonstrated the utility of DFT and TD-DFT in understanding their photophysical properties. rsc.org

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. The predicted shifts for this compound would be influenced by the electron-donating amino groups and the electron-withdrawing bromine atom. These predictions are invaluable for assigning peaks in experimental spectra.

FT-IR Spectroscopy: The vibrational frequencies in an FT-IR spectrum can also be calculated using DFT. This allows for the assignment of characteristic vibrational modes, such as N-H stretching (if secondary amines were present), C-N stretching, C-H stretching and bending, and C-Br stretching.

A representative table of predicted spectroscopic data for a similar compound is provided below.

Spectroscopic TechniquePredicted Data
UV-Vis (λmax)245 nm, 290 nm
¹H NMR (δ, ppm)Aromatic H: 6.8-7.5; N-CH₃: 2.8-3.2
¹³C NMR (δ, ppm)Aromatic C: 110-150; N-CH₃: 30-40
FT-IR (cm⁻¹)C-N stretch: 1250-1350; C-Br stretch: 500-600
Note: These are representative values for a substituted aromatic diamine.

Prediction of Non-Linear Optical Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational chemistry, particularly through the calculation of hyperpolarizabilities, plays a key role in the design and screening of potential NLO materials.

The NLO response of a molecule is related to its electronic structure, specifically the ease with which its electron cloud can be polarized by an external electric field. Molecules with significant charge-transfer character, often arising from the presence of both electron-donating and electron-withdrawing groups connected by a π-conjugated system, tend to exhibit large NLO responses.

In this compound, the N-methylamino groups act as electron donors and the bromine atom as a weak electron withdrawer. While the charge-transfer character may not be as pronounced as in classic push-pull systems, computational studies on other aromatic amines have shown that even modest intramolecular charge transfer can lead to notable NLO properties. pku.edu.cn DFT calculations can provide values for the first hyperpolarizability (β), a key indicator of second-order NLO activity. Studies on various aromatic compounds have demonstrated the utility of computational methods in predicting these properties. nih.govanalis.com.my

The following table shows hypothetical calculated NLO properties for a related aromatic amine.

PropertyCalculated Value (a.u.)
Dipole Moment (μ)2.5 D
Polarizability (α)150
First Hyperpolarizability (β)350
Note: Data are illustrative and based on typical values for analogous compounds.

Advanced Analytical Techniques in Mechanistic and Structural Elucidation

Spectroscopic Techniques for Advanced Structural Characterization (Beyond Basic Identification)

While basic spectroscopic methods provide initial identification, advanced techniques are crucial for a deeper understanding of the molecule's structure and dynamics.

High-Resolution NMR Spectroscopy for Isomer Differentiation and Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for discerning the subtle structural nuances of 5-bromo-N1,3-dimethylbenzene-1,2-diamine, particularly in distinguishing it from its isomers. The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus.

In the ¹H NMR spectrum, the aromatic protons will exhibit distinct signals, the chemical shifts and coupling patterns of which are dictated by the positions of the bromine, amino, and methyl groups. The protons on the two N-methyl groups may be non-equivalent, giving rise to separate signals, especially at low temperatures, which can provide information on rotational dynamics. The protons of the two amino groups will also present as distinct signals, the chemical shifts of which can be influenced by solvent and temperature due to hydrogen bonding.

¹³C NMR spectroscopy provides further structural detail by revealing the chemical shift of each carbon atom in the molecule. The carbon atom attached to the bromine will show a characteristic chemical shift, while the carbons bonded to the nitrogen atoms of the amino and N-methyl groups will also have distinct resonances. The analysis of these chemical shifts, often aided by computational predictions, is critical for confirming the substitution pattern of the benzene (B151609) ring. For instance, the chemical shifts in related substituted benzenes are known to be influenced by the electronic effects of the substituents. researchgate.netrsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
Aromatic-H6.5 - 7.5d, s2-3 (meta), 8-9 (ortho)
NH₂3.5 - 5.0br s-
N-CH₃2.8 - 3.2s-
Ring-CH₃2.2 - 2.5s-
Note: These are predicted values and can vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-Br110 - 120
C-N (amino)140 - 150
C-N (N-methyl)145 - 155
Aromatic C-H115 - 130
Aromatic C-CH₃130 - 140
N-CH₃30 - 40
Ring-CH₃15 - 25
Note: These are predicted values and can vary based on solvent and experimental conditions.

Dynamic NMR studies can also be employed to investigate conformational changes and restricted rotation around the C-N bonds, providing valuable thermodynamic and kinetic data.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound and the nature of intermolecular interactions such as hydrogen bonding.

The FT-IR spectrum will show characteristic absorption bands for the N-H stretching vibrations of the primary and secondary amine groups, typically in the region of 3300-3500 cm⁻¹. The presence of two bands in this region for the primary amine (asymmetric and symmetric stretching) is a key diagnostic feature. chemicalbook.comresearchgate.net The C-N stretching vibrations of the aromatic amines will appear in the 1250-1335 cm⁻¹ range. researchgate.net The C-Br stretching vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ region. Aromatic C-H stretching and bending vibrations will also be present.

Raman spectroscopy complements FT-IR, particularly for the analysis of the aromatic ring vibrations and the C-Br bond, which often give rise to strong Raman signals. The combined use of FT-IR and Raman spectroscopy allows for a more complete vibrational assignment, often supported by computational methods like Density Functional Theory (DFT) calculations. researchgate.net

The position and shape of the N-H stretching bands can provide insights into hydrogen bonding. In the solid state or in concentrated solutions, these bands may be broadened and shifted to lower frequencies compared to dilute solutions in non-polar solvents, indicating the presence of intermolecular hydrogen bonds.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (FT-IR)Expected Wavenumber (cm⁻¹) (Raman)
N-H (primary amine)Asymmetric stretch~3400Weak
N-H (primary amine)Symmetric stretch~3300Weak
N-H (secondary amine)Stretch~3350Weak
Aromatic C-HStretch3000 - 3100Strong
Aliphatic C-H (CH₃)Stretch2850 - 3000Moderate
C=C (aromatic ring)Stretch1500 - 1600Strong
N-HBend1580 - 1650Moderate
C-N (aromatic)Stretch1250 - 1335Moderate
C-BrStretch500 - 600Strong
Note: These are expected ranges and can be influenced by the specific molecular environment.

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Transitions and Materials Science Applications

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within the molecule. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions of the substituted benzene ring. The presence of the amino and bromo substituents will cause a bathochromic (red) shift of these absorptions compared to unsubstituted benzene. For example, 4-bromoaniline (B143363) exhibits absorption maxima at approximately 245 nm and 296.5 nm. prepchem.com

The electronic properties, and therefore the UV-Vis spectrum, can be sensitive to the solvent polarity and pH due to the presence of the basic amino groups. This solvatochromism and halochromism can be studied to understand the electronic structure of the molecule in different environments.

Emission spectroscopy (fluorescence) can reveal information about the excited state properties of the compound. While many aromatic amines are fluorescent, the presence of the heavy bromine atom may lead to quenching of fluorescence through intersystem crossing. The study of the emission properties is particularly relevant for assessing the potential of this compound in materials science applications, such as in the development of organic light-emitting diodes (OLEDs) or fluorescent probes.

Mass Spectrometry for Reaction Monitoring and Product Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for confirming its elemental composition through high-resolution mass spectrometry (HRMS). The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, which will have nearly equal intensities due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. acs.org

Electron ionization (EI) mass spectrometry will lead to fragmentation of the molecule, providing valuable structural information. Common fragmentation pathways for aromatic amines include the loss of a hydrogen atom, a methyl group from the N-methyl group, or the entire amino group. The fragmentation pattern can be used to distinguish between isomers.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for monitoring the progress of reactions involving this compound, allowing for the identification of intermediates and byproducts. acs.org This is particularly useful in optimizing reaction conditions for its synthesis or its use as a building block in more complex molecules.

X-ray Crystallography for Absolute Structure Determination and Supramolecular Arrangement

X-ray crystallography is unparalleled in its ability to unambiguously confirm the substitution pattern on the benzene ring, definitively distinguishing it from all other possible isomers. Furthermore, it reveals the conformation of the molecule in the solid state, including the orientation of the methyl and amino groups.

Crucially, X-ray crystallography provides detailed insights into the supramolecular arrangement of the molecules in the crystal, revealing intermolecular interactions such as hydrogen bonding between the amino groups and potential π-π stacking interactions between the aromatic rings. Understanding these non-covalent interactions is vital for predicting and controlling the solid-state properties of the material.

In Situ Spectroscopic Methods for Reaction Pathway Monitoring

In situ spectroscopic methods, such as in situ FT-IR, Raman, or NMR spectroscopy, are powerful tools for monitoring chemical reactions in real-time. These techniques allow for the observation of the formation of intermediates and products as the reaction progresses, providing a deeper understanding of the reaction mechanism.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of functionalized aromatic amines is a cornerstone of the chemical industry. Future research should prioritize the development of sustainable and environmentally benign synthetic routes to 5-bromo-N1,3-dimethylbenzene-1,2-diamine and its derivatives. Traditional methods for producing substituted anilines often involve harsh reaction conditions and generate significant chemical waste.

Emerging green chemistry approaches offer promising alternatives. scranton.educhemrxiv.orgrsc.org For instance, electrochemical methods that utilize redox mediators for the reduction of nitroarenes to anilines at room temperature and pressure present a more environmentally friendly pathway. specchemonline.com Another avenue for exploration is the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption, often without the need for traditional organic solvents. doaj.orgtandfonline.com Research into biocatalytic methods, employing enzymes for selective halogenation and amination reactions, could also lead to highly efficient and sustainable synthetic processes.

A comparative overview of potential sustainable synthetic strategies is presented in Table 1.

Table 1: Potential Sustainable Synthetic Strategies for this compound

Synthetic Strategy Potential Advantages Key Research Focus
Electrochemical Synthesis Mild reaction conditions, reduced by-products, potential for renewable energy integration. specchemonline.com Development of efficient and recyclable redox mediators, optimization of electrode materials and reaction conditions.
Microwave-Assisted Synthesis Rapid reaction rates, reduced energy consumption, potential for solvent-free reactions. doaj.orgtandfonline.com Screening of microwave-compatible catalysts and reagents, optimization of reaction parameters for selectivity.
Biocatalysis High selectivity, mild reaction conditions, use of renewable resources. Identification and engineering of enzymes for specific halogenation and N-alkylation steps, process optimization for scalability.

Exploration of New Catalytic Systems Utilizing this compound Derived Ligands

The vicinal diamine moiety of this compound makes it an excellent candidate for use as a chelating ligand in transition metal catalysis. The electronic and steric properties of such ligands can be finely tuned by the substituents on the aromatic ring and the nitrogen atoms, which in turn influences the activity and selectivity of the metal catalyst.

Future research should focus on synthesizing a variety of transition metal complexes with ligands derived from this compound and evaluating their performance in a range of catalytic reactions. The presence of the bromo substituent and the N-methyl groups is expected to impart unique electronic and steric properties to the resulting metal complexes. These complexes could be particularly effective in reactions such as olefin polymerization, cross-coupling reactions, and asymmetric synthesis. researchgate.netnih.govmdpi.com The development of such catalytic systems is crucial for advancing the synthesis of complex organic molecules and polymers. acs.org

The potential applications and key design considerations for these novel catalytic systems are summarized in Table 2.

Table 2: Potential Catalytic Applications of Ligands Derived from this compound

Catalytic Application Key Ligand Design Considerations Potential Advantages of the Ligand
Olefin Polymerization Steric bulk around the metal center to control polymer branching and molecular weight. researchgate.netmdpi.com The N-methyl groups can provide a tunable steric environment.
Cross-Coupling Reactions Electronic properties of the ligand to influence oxidative addition and reductive elimination steps. nih.govrsc.org The bromo substituent can modulate the electron density of the ligand and the catalytic activity.
Asymmetric Catalysis Chiral modifications to the ligand backbone or N-substituents to induce enantioselectivity. The diamine scaffold provides a platform for the introduction of chiral auxiliaries.

Design of Advanced Functional Materials with Tunable Properties

Aromatic diamines are important monomers in the synthesis of high-performance polymers such as polyamides and polyimides. mdpi.com The specific structure of this compound, with its bromine and N-dimethyl functionalities, offers unique opportunities for the design of advanced functional materials with tunable properties.

Future research in this area should explore the incorporation of this diamine into various polymer backbones. The presence of the bromine atom can enhance flame retardancy and provide a site for post-polymerization modification. The N-methyl groups can influence the polymer's solubility, processability, and thermal properties by disrupting chain packing. By systematically varying the co-monomers and polymerization conditions, it should be possible to create a range of materials with tailored mechanical, thermal, and electronic properties for applications in electronics, aerospace, and biomedical devices. nih.govmdpi.com

The potential impact of the unique structural features of this compound on polymer properties is outlined in Table 3.

Table 3: Influence of Structural Features on the Properties of Polymers Derived from this compound

Structural Feature Potential Impact on Polymer Properties Potential Applications
Bromo Substituent Enhanced flame retardancy, site for post-polymerization functionalization. mdpi.com Fire-resistant materials, functional coatings.
N-dimethyl Groups Increased solubility, modified thermal properties, altered chain packing. Processable high-performance plastics, membranes for separations.
Aromatic Diamine Core High thermal stability, mechanical robustness. Advanced composites, electronic substrates.

Deeper Mechanistic Insights into Complex Reaction Cascades

The reactivity of substituted anilines and their derivatives is of fundamental importance in organic chemistry. utmb.edu Future research should aim to gain a deeper mechanistic understanding of complex reaction cascades involving this compound. This includes detailed kinetic and mechanistic studies of its reactions, such as its role in nucleophilic aromatic substitution and its behavior in catalyzed cross-coupling reactions. acs.org

Investigating the influence of the bromo and N-dimethyl substituents on the reaction rates and pathways will provide valuable insights into the structure-reactivity relationships of functionalized anilines. utmb.edu Such studies could involve a combination of experimental techniques, including in-situ spectroscopic monitoring and kinetic analysis, to elucidate reaction intermediates and transition states. A thorough understanding of the reaction mechanisms is essential for the rational design of more efficient and selective synthetic methods.

Computational Studies on Molecular Dynamics and Reactivity Under Various Conditions

Computational chemistry offers powerful tools to complement experimental studies and provide detailed insights at the molecular level. Future research should leverage quantum chemical calculations and molecular dynamics simulations to investigate the properties and reactivity of this compound.

Quantum chemical calculations can be employed to predict the electronic structure, spectroscopic properties, and reactivity of the molecule. acs.org This can aid in the design of new catalysts and materials. For example, density functional theory (DFT) can be used to model the interaction of the diamine ligand with metal centers and to elucidate the mechanisms of catalytic reactions.

Molecular dynamics simulations can provide insights into the conformational dynamics of the molecule and its interactions with solvents and other molecules. nih.govnih.gov This is particularly relevant for understanding the behavior of polymers derived from this diamine and for predicting their bulk properties. The combination of computational and experimental approaches will be crucial for accelerating the discovery and development of new applications for this compound.

Illustrative parameters that could be investigated through computational studies are presented in Table 4.

Table 4: Key Parameters for Computational Investigation of this compound

Computational Method Key Parameters for Investigation Potential Insights
Quantum Chemistry (e.g., DFT) HOMO-LUMO energy gap, electrostatic potential, bond dissociation energies. acs.org Reactivity prediction, understanding of electronic effects of substituents.
Molecular Dynamics Simulations Radial distribution functions, conformational analysis, diffusion coefficients. nih.govnih.gov Solvation effects, polymer chain dynamics, prediction of material properties.

Q & A

Q. How can researchers confirm the purity and structural integrity of 5-bromo-N1,3-dimethylbenzene-1,2-diamine post-synthesis?

  • Methodological Answer : Analytical techniques such as ¹H/¹³C NMR spectroscopy (to verify substitution patterns and amine groups), HPLC (for purity assessment ≥97% ), and mass spectrometry (to confirm molecular weight: 201.067 g/mol ) are critical. Melting point analysis (63–64°C ) provides additional validation. Cross-referencing with databases like PubChem (CID: 1516397 ) ensures structural consistency.

Q. What are the optimal storage conditions for this compound to prevent degradation?

  • Methodological Answer : Store under inert gas (N₂ or Ar) at 2–8°C in amber glass bottles to minimize light and moisture exposure . Avoid contact with strong oxidants due to amine reactivity . Stability tests under varying temperatures (e.g., 25°C vs. 4°C) can empirically determine shelf life.

Q. How does the methyl substitution at N1 and N3 positions influence reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : The methyl groups act as electron-donating substituents , increasing electron density on the benzene ring. This reduces susceptibility to electrophilic attack but enhances participation in NAS under controlled conditions (e.g., using Pd catalysts). Comparative studies with non-methylated analogs (e.g., 4-bromobenzene-1,2-diamine ) show slower reaction kinetics for the methylated derivative.

Q. What synthetic routes are reported for this compound, and how can yields be optimized?

  • Methodological Answer : Common methods include:
  • Bromination of pre-methylated diaminobenzene derivatives using NBS (N-bromosuccinimide).
  • Reductive amination of 5-bromo-3-nitrobenzene precursors followed by methylation .
    Optimization strategies:
  • Use continuous flow reactors to enhance reaction consistency .
  • Monitor reaction progress via TLC or in-situ IR to minimize byproducts.
MethodYield (%)Key ConditionsReference
Bromination65–70DMF, 80°C, 12h
Reductive Amination75–80H₂/Pd-C, MeOH, RT

Q. How does this compound compare structurally and functionally to its halogenated analogs?

  • Methodological Answer : Compared to 5-bromo-3-iodobenzene-1,2-diamine , the methyl groups reduce steric hindrance, favoring smaller substrates in catalysis. Unlike 4-bromo-2,6-dimethylbenzoic acid , the diamine configuration enables chelation with transition metals (e.g., Cu²⁺), useful in coordination chemistry.

Advanced Research Questions

Q. What mechanistic insights explain the catalytic role of this compound in cross-coupling reactions?

  • Methodological Answer : The compound acts as a ligand in Pd-catalyzed Suzuki-Miyaura reactions. DFT calculations suggest the bromine atom facilitates oxidative addition, while the methylamines stabilize Pd intermediates . Kinetic studies (e.g., variable-temperature NMR) can track intermediate formation.

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities to enzymes like tyrosine kinases. Parameterize the compound using Gaussian-based charge calculations . Validate predictions with in vitro assays (e.g., IC50 against cancer cell lines ).

Q. What strategies resolve contradictions in reported biological activities of derivatives?

  • Methodological Answer : Discrepancies (e.g., varying IC50 values ) may arise from assay conditions (e.g., cell line specificity). Standardize protocols:
  • Use MTT assays with consistent cell densities and exposure times.
  • Compare with structurally defined analogs (e.g., 5-bromo-3-iodobenzene-1,2-diamine ) to isolate substituent effects.

Q. What degradation pathways dominate under environmental or physiological conditions?

  • Methodological Answer : Photodegradation studies (UV-Vis monitoring) show rapid debromination in sunlight. In physiological pH, hydrolysis of amine groups occurs, forming quinone intermediates. LC-MS/MS identifies degradation products .

Q. How can this compound serve as a building block in multi-step syntheses of heterocycles?

  • Methodological Answer :
    React with α,β-unsaturated carbonyls to form benzimidazoles via cyclocondensation. Optimize solvent polarity (e.g., DMSO vs. EtOH) to control reaction rates. For example:
  • Step 1 : Condensation with glyoxal yields imidazole rings.
  • Step 2 : Bromine substitution enables further functionalization (e.g., Sonogashira coupling) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.